Cas no 57303-98-7 (Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol)

Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol 化学的及び物理的性質
名前と識別子
-
- benzo[pqr]tetraphene-9,10-diol
- 9,10-Dihydroxybenzo(a)pyrene
- Benzo(a)pyrene, 9,10-dihydroxy-
- Benzo(a)pyrene-9,10-diol
- benzo[a]pyrene-9,10-diol
- Benzo[a]pyrene-9,10-diol
- SCHEMBL12486014
- CHEBI:81629
- 57303-98-7
- UNII-FV6Q5APY2A
- DTXSID90205926
- 9,10-Dihydroxybenzo[a]pyrene
- benzo(a)pyrene 9,10-diol
- Q27155517
- FV6Q5APY2A
- Benzo[a]?pyrene-?9,?10-?diol
- C18278
- Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol
-
- インチ: InChI=1S/C20H12O2/c21-16-9-7-14-10-13-5-4-11-2-1-3-12-6-8-15(18(13)17(11)12)19(14)20(16)22/h1-10,21-22H
- InChIKey: UMJIZEKULDXYAK-UHFFFAOYSA-N
- SMILES: c1cc2ccc3cc4ccc(c(c4c5c3c2c(c1)cc5)O)O
計算された属性
- 精确分子量: 284.08376
- 同位素质量: 284.084
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 2
- 重原子数量: 22
- 回転可能化学結合数: 0
- 複雑さ: 435
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- XLogP3: 5.6
じっけんとくせい
- 密度みつど: 1.5±0.1 g/cm3
- Boiling Point: 572.3±23.0 °C at 760 mmHg
- フラッシュポイント: 279.3±17.2 °C
- Refractive Index: 1.963
- PSA: 40.46
- じょうきあつ: 0.0±1.6 mmHg at 25°C
Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol Security Information
- Signal Word:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B205825-5mg |
Benzo[a]\u200bpyrene-\u200b9,\u200b10-\u200bdiol |
57303-98-7 | 5mg |
$ 6492.00 | 2023-04-19 | ||
TRC | B205825-10mg |
Benzo[a]\u200bpyrene-\u200b9,\u200b10-\u200bdiol |
57303-98-7 | 10mg |
$ 8542.00 | 2023-04-19 |
Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiol 関連文献
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Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
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4. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Andrea Amadei,Nico Sanna,Massimiliano Aschi Chem. Commun., 2008, 3399-3401
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Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
Benzoa\u200bpyrene-\u200b9,\u200b10-\u200bdiolに関する追加情報
Benzo[a]pyrene-9,10-diol: A Comprehensive Overview
Benzo[a]pyrene-9,10-diol, also known by its CAS number 57303-98-7, is a polycyclic aromatic hydrocarbon (PAH) derivative that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is a dihydroxy derivative of benzo[a]pyrene, a well-known PAH with a fused aromatic ring system. The presence of the diol group introduces interesting chemical and biological properties, making it a subject of extensive research in various fields such as materials science, environmental chemistry, and pharmacology.
The structure of Benzo[a]pyrene-9,10-diol consists of a rigid planar framework with conjugated double bonds, which contributes to its strong fluorescence properties. This feature has made it a valuable tool in fluorescence-based sensing and imaging applications. Recent studies have explored the use of this compound as a fluorescent probe for detecting specific analytes in complex matrices, leveraging its high sensitivity and selectivity.
In terms of synthesis, researchers have developed various methods to efficiently produce Benzo[a]pyrene-9,10-diol. One notable approach involves the oxidation of benzo[a]pyrene using mild oxidizing agents under controlled conditions. This method ensures high yield and maintains the integrity of the aromatic system, which is crucial for preserving the compound's fluorescence properties.
The biological activity of Benzo[a]pyrene-9,10-diol has also been a focal point of recent investigations. Studies have shown that this compound exhibits potential anti-cancer properties by targeting specific pathways involved in tumor growth and metastasis. Preclinical trials have demonstrated its ability to inhibit the proliferation of cancer cells without significantly affecting normal cells, suggesting its potential as a novel therapeutic agent.
In environmental science, Benzo[a]pyrene-9,10-diol has been studied for its role in pollution monitoring. Due to its high sensitivity to environmental changes, it can serve as an indicator for assessing the presence of harmful pollutants in air and water samples. This application aligns with the growing need for effective environmental monitoring tools in the face of increasing industrialization.
The application of Benzo[a]pyrene-9,10-diol in nanotechnology is another emerging area of research. Its planar structure and strong fluorescence make it an ideal candidate for use in constructing nano-sized sensors and imaging agents. Recent advancements have utilized this compound to develop nanosensors capable of detecting heavy metals and other toxic substances at trace levels.
In conclusion, Benzo[a]pyrene-9,10-diol, with its CAS number 57303-98-7, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties and biological activity continue to drive innovative research, positioning it as a key player in advancing scientific knowledge and practical applications.
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